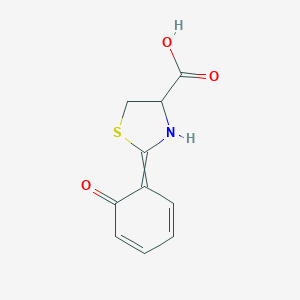

Dihydroaeruginoic acid

描述

依托泊苷醌是抗癌药物依托泊苷的代谢产物。依托泊苷是鬼臼毒素的半合成衍生物,用于治疗多种类型的癌症,包括睾丸癌、小细胞肺癌和其他恶性肿瘤。 依托泊苷醌以其在一些接受依托泊苷治疗的患者中发展为继发性急性髓系白血病的作用而闻名 .

准备方法

合成路线和反应条件: 依托泊苷醌是由依托泊苷通过代谢氧化合成。 该过程涉及通过细胞色素P450 3A4 (CYP3A4) 酶将依托泊苷转化为依托泊苷儿茶酚,然后进一步氧化为依托泊苷醌 .

工业生产方法: 依托泊苷醌的工业生产涉及依托泊苷的大规模合成,然后将其代谢转化为依托泊苷醌。 该过程需要严格控制反应条件,以确保最终产品的纯度和产量 .

化学反应分析

反应类型: 依托泊苷醌经历各种化学反应,包括氧化、还原和取代。 已知它与蛋白质和DNA形成共价键,导致其生物活性 .

常用试剂和条件:

氧化: 依托泊苷通过 CYP3A4 等酶氧化为依托泊苷醌。

还原: 还原剂可以逆转氧化过程,将依托泊苷醌还原回依托泊苷儿茶酚。

主要产物: 依托泊苷氧化的主要产物是依托泊苷醌。 依托泊苷醌的还原生成依托泊苷儿茶酚 .

科学研究应用

Antimicrobial Properties

DHA has been identified as an effective antimicrobial agent, particularly against phytopathogenic fungi and bacteria. Studies have shown that DHA can inhibit the growth of Septoria tritici, a significant pathogen affecting wheat crops, as well as other harmful microorganisms . The compound's ability to disrupt microbial cell walls contributes to its efficacy in preventing infections in both agricultural and clinical settings.

Case Study: Agricultural Application

- Pathogen : Septoria tritici

- Effect : Inhibition of fungal growth

- Mechanism : Disruption of microbial cell integrity

- Source : Produced by Pseudomonas aeruginosa

Role in Iron Acquisition

DHA is also involved in the iron acquisition processes of bacteria. It functions alongside other siderophores, such as pyochelin, to bind iron and facilitate its uptake by bacterial cells. This is particularly crucial in environments where iron is limited, allowing bacteria to thrive and outcompete other microorganisms .

Data Table: Siderophore Comparison

| Siderophore | Source Organism | Function |

|---|---|---|

| Pyochelin | Pseudomonas aeruginosa | Iron acquisition |

| This compound | Pseudomonas aeruginosa | Iron binding and antimicrobial activity |

Biofilm Disruption

Another significant application of DHA is its role in biofilm formation and disassembly. Biofilms are clusters of microorganisms that adhere to surfaces, posing challenges in medical devices and chronic infections. Research indicates that DHA may promote the disassembly of established biofilms, thereby enhancing treatment efficacy against persistent infections .

Case Study: Medical Application

- Condition : Periprosthetic Joint Infection (PJI)

- Application : Potential use of DHA to disrupt biofilms associated with orthopedic implants.

- Outcome : Improved treatment strategies by targeting biofilm integrity.

Plant Growth Promotion

Emerging evidence suggests that DHA may also play a role in promoting plant growth through mechanisms such as induced systemic resistance against pathogens. By enhancing the plant's defense mechanisms, DHA can contribute to healthier crops and potentially reduce the need for chemical pesticides .

Mechanism Overview

- Induced Resistance : Activation of plant defense pathways.

- Outcome : Enhanced resilience against pathogens.

Future Directions and Research Needs

Despite promising findings, further research is necessary to fully understand the mechanisms through which DHA exerts its effects. Investigations into its biosynthetic pathways, regulatory mechanisms, and potential applications in combination therapies are essential for harnessing its full potential .

作用机制

依托泊苷醌作为人类拓扑异构酶IIβ的共价毒物。它通过与酶形成共价键诱导DNA切割,导致DNA中双链断裂的积累。这个过程最终导致细胞死亡。 依托泊苷醌也是TCPTP蛋白酪氨酸磷酸酶的强效不可逆抑制剂,这有助于其致白血病作用 .

相似化合物的比较

依托泊苷醌以其与拓扑异构酶IIβ形成共价键的能力而独一无二,与母体化合物依托泊苷相比,它导致双链断裂与单链断裂的比率更高。类似化合物包括:

阿霉素: 另一种用于癌症治疗的拓扑异构酶II抑制剂。

米托蒽醌: 一种作用机制不同的拓扑异构酶II抑制剂。

鬼臼毒素: 依托泊苷的天然前体,用于合成各种抗癌药物.

依托泊苷醌因其与拓扑异构酶IIβ的特定相互作用及其在继发性白血病发展中的作用而脱颖而出。

生物活性

Dihydroaeruginoic acid (Dha) is a bioactive compound primarily produced by certain strains of Pseudomonas fluorescens. It has garnered attention due to its significant biological activities, particularly its antimicrobial properties and its role in iron acquisition as a siderophore. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is synthesized from salicylate and cysteine through the action of specific synthetases encoded by the pchEF genes in Pseudomonas aeruginosa. The enzyme this compound synthetase (PchE) catalyzes the conversion of salicylate to dihydroaeruginoate, which is then further processed to pyochelin, a well-known siderophore that aids in iron uptake under low-iron conditions .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various phytopathogenic fungi and bacteria. Research has demonstrated its effectiveness as an inhibitor of Septoria tritici, a significant pathogen affecting wheat crops. In vitro studies have shown that Dha can inhibit the growth of this fungus as well as other pathogens such as Rhizoctonia solani .

Table 1: Antimicrobial Activity of this compound

Role in Iron Acquisition

As a siderophore, this compound plays a crucial role in iron acquisition for Pseudomonas fluorescens. It binds iron ions with high affinity, facilitating their uptake in environments where iron is limited. This function is vital for the survival and competitiveness of these bacteria in various ecological niches .

Case Studies

- Inhibition of Plant Pathogens : A study conducted by Cox et al. (1981) highlighted the effectiveness of this compound against Septoria tritici, demonstrating its potential use as a biocontrol agent in agriculture. The study reported significant reductions in fungal biomass when treated with Dha, suggesting its application in sustainable farming practices .

- Siderophore Activity : Research by Serino et al. (1995) focused on the siderophore-like activity of this compound. The findings indicated that Dha not only aids in iron uptake but also enhances the growth of beneficial microbes in the rhizosphere, promoting plant health .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Dha interferes with key metabolic pathways in pathogens, leading to reduced growth and viability.

- Iron Chelation : By binding to iron, Dha deprives pathogens of this essential nutrient, inhibiting their growth.

- Induction of Systemic Resistance : In plants, Dha may trigger systemic resistance mechanisms against various pathogens, enhancing overall plant defense .

属性

IUPAC Name |

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197921 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-51-7 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49608-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dihydroaeruginoic acid (Dha) and what is its significance in bacterial systems?

A1: this compound (Dha) is a precursor molecule in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. Siderophores are high-affinity iron-chelating molecules secreted by bacteria to acquire iron from the environment, which is essential for their growth and survival. [, ]. Dha itself has also been shown to bind iron and promote growth in Pseudomonads, suggesting siderophore-like activity [].

Q2: How is Dha biosynthesized in Pseudomonas aeruginosa?

A2: The biosynthesis of Dha in Pseudomonas aeruginosa involves a multi-step enzymatic pathway. The process begins with the activation of salicylic acid by the enzyme PchD, encoded by the pchD gene. PchD, a salicylate-AMP ligase, catalyzes the adenylation of salicylic acid. This activated salicylate molecule then reacts with cysteine, followed by cyclization, to form Dha. This pathway is regulated by iron availability, with iron-depleted conditions inducing the expression of the pchDCBA operon responsible for Dha and pyochelin synthesis [, ].

Q3: Does Dha have any known biological activity apart from its role in pyochelin biosynthesis?

A3: Yes, Dha has been identified as an antifungal antibiotic. Research has shown that it exhibits inhibitory activity against various phytopathogenic fungi and bacteria, including Septoria tritici, a fungal pathogen that causes Septoria leaf blotch in wheat [].

Q4: Are there any studies investigating the structure-activity relationship (SAR) of Dha?

A4: While the provided abstracts don't detail specific SAR studies for Dha, one research group explored high-throughput synthesis approaches to generate Dha analogs [, ]. This suggests an interest in understanding the relationship between Dha's structure and its biological activities, potentially for developing novel antifungal agents or exploring its role in bacterial iron acquisition.

Q5: What is the impact of transporter proteins on Dha production in bacteria?

A5: Studies on Pseudomonas protegens Pf-5, a biocontrol bacterium, reveal that certain transporters encoded within or near the enantio-pyochelin (an enantiomer of pyochelin) biosynthetic gene cluster influence the secretion of Dha and other pyochelin intermediates. For instance, deletion of the pchH and fetF transporter genes resulted in increased secretion of Dha and other intermediates without significantly impacting the transcription of biosynthetic genes. This suggests a role for these transporters in regulating the efflux of these compounds [].

Q6: Are there any known inhibitors of Dha production?

A6: While not explicitly stated in the provided abstracts, the fact that Dha biosynthesis is induced under iron-limiting conditions suggests that iron itself acts as an inhibitor of its production. When iron is abundant, the ferric uptake regulator (Fur) represses the expression of the pchDCBA operon, thereby downregulating Dha synthesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。